1-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine
Description
1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a 3-methoxybenzyl group at the N1 position, a methyl group at C4, and an amine substituent at C2. This compound has been investigated in medicinal chemistry contexts, such as in the synthesis of inhibitors targeting Mycobacterium abscessus rRNA methyltransferase (TrmD) .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-7-15(14-12(9)13)8-10-4-3-5-11(6-10)16-2/h3-7H,8H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQQQTSFIYVZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-methoxybenzyl chloride with 4-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Development
1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-3-amine has shown promise in several areas of pharmaceutical research:
- Antimicrobial Activity : Preliminary studies indicate that compounds in the pyrazole class exhibit significant antimicrobial properties. This compound may serve as a lead structure for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Similar pyrazole derivatives have been noted for their anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Research has indicated that certain pyrazole derivatives can inhibit cancer cell proliferation. Investigations into the mechanisms of action for this compound may reveal its potential as an anticancer agent.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application:
- Binding Affinity Tests : These studies assess how well the compound binds to specific biological targets, which is essential for predicting its efficacy.
- Mechanism of Action : Investigating how the compound exerts its effects at the molecular level can provide insights into its therapeutic potential and side effects.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Halogen-Substituted Benzyl Derivatives
- 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine Structure: A 2-chlorophenyl group replaces the 3-methoxybenzyl moiety. Properties: Molecular weight = 207.66; higher electronegativity of chlorine may increase reactivity compared to methoxy groups.
- 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine Structure: Features a 3-fluorobenzyl group and a chlorine atom at C3.
Methoxybenzyl Isomers
- 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives
- Structure : The methoxy group is para-substituted on the benzyl ring, and a cyclopropyl group replaces the C4 methyl.
- Synthesis : Derivatives are synthesized via acylation with acid chlorides, yielding antimicrobial agents .
- Key Difference : The para-methoxy configuration may enhance electronic effects compared to the meta-substituted target compound.
Variations in Pyrazole Substituents
Positional Isomerism of the Amine Group
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine Structure: The amine group is at C5 instead of C3, with a phenyl substituent at N1.
Halogenation at C4
Structural and Functional Implications
Electronic Effects
Steric and Conformational Factors
- Cyclopropyl vs.
- Bulkier Substituents : Compounds with tert-butyl groups (e.g., ) exhibit increased steric hindrance, which could limit binding pocket accessibility.
Biological Activity
1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-3-amine, a member of the pyrazole class of compounds, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique substitution pattern that enhances its potential as a therapeutic agent. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 245.32 g/mol. Its structure allows for various interactions with biological targets, particularly through hydrogen bonding and π-π stacking due to the presence of the pyrazole ring and methoxyphenylmethyl group.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. For instance, compounds structurally related to this pyrazole have shown efficacy against various cancer cell lines:
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through various mechanisms.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. For example, compounds similar to this compound have demonstrated effectiveness in models of inflammation:
These results indicate that such compounds could be valuable in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases or lipoxygenases.
- Receptor Modulation : The binding affinity to certain receptors could modulate signaling pathways critical for cell proliferation and survival.
The methoxyphenylmethyl group enhances binding affinity, while the pyrazole ring's ability to form hydrogen bonds contributes to its biological activity .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, revealing promising results in inhibiting cell proliferation .
- Anti-inflammatory Research : Research demonstrated that certain pyrazole derivatives significantly reduced inflammation in animal models, indicating their therapeutic potential for inflammatory conditions .
Q & A
Advanced Research Question
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticonvulsant evaluation : Employ maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents .
- Anxiolytic screening : Elevated plus-maze or light-dark box tests, with dose optimization (e.g., 10–50 mg/kg in mice) .
How do substituent variations on the pyrazole core affect bioactivity, based on SAR studies?
Advanced Research Question
- Methoxy position : 3-Methoxybenzyl enhances antibacterial activity compared to 4-methoxy analogs, likely due to improved lipophilicity .
- Methyl group : 4-Methyl substitution increases metabolic stability but may reduce anticonvulsant efficacy .
- Aryl modifications : Bulky substituents (e.g., naphthyl) improve binding to GABA receptors but reduce solubility .
What analytical strategies resolve contradictions in biological data across studies?
Advanced Research Question
- Assay standardization : Control variables like solvent (DMSO vs. saline) and cell line passage number .
- Structural validation : Re-characterize batches via NMR/X-ray to confirm consistency .
- Meta-analysis : Compare EC₅₀/IC₅₀ values across studies, adjusting for assay sensitivity (e.g., MTT vs. resazurin) .
How to validate computational models for predicting physicochemical properties?
Advanced Research Question
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict logP and pKa .
- Docking studies : Use AutoDock Vina with protein targets (e.g., GABAₐ receptor PDB: 6HUP) to correlate binding scores with experimental IC₅₀ .
- ADMET prediction : SwissADME or QikProp to assess bioavailability, ensuring concordance with in vivo pharmacokinetics .
What are best practices for handling intermediates during synthesis to ensure reproducibility?
Basic Research Question
- Intermediate stability : Store hydrazine salts (e.g., 3-aryl-2-(aminomethylene)propanenitrile) under nitrogen at –20°C to prevent oxidation .
- Workup protocols : Use anhydrous sodium sulfate for drying organic extracts and avoid prolonged heating during solvent evaporation .
- Quality control : Monitor reactions via TLC (silica GF₂₅₄, hexane:EtOAc 7:3) and confirm intermediate purity (>90%) before proceeding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
